4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide
Overview
Description
4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, a cyclohexyl group, and a piperidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with cyclohexylamine under appropriate conditions to yield 4-chloro-N-cyclohexylbenzamide.
Introduction of the Piperidinylsulfonyl Group: The next step involves the introduction of the piperidinylsulfonyl group. This can be achieved by reacting the intermediate 4-chloro-N-cyclohexylbenzamide with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and cyclohexyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve elevated temperatures and polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidinyl and cyclohexyl moieties.
Scientific Research Applications
4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclohexylbenzamide: Lacks the piperidinylsulfonyl group, which may result in different biological activity and chemical properties.
N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide: Lacks the chloro group, which can affect its reactivity and interaction with molecular targets.
4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzoic acid: Contains a carboxylic acid group instead of an amide, which can influence its solubility and reactivity.
Uniqueness
4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-10-9-14(18(22)20-15-7-3-1-4-8-15)13-17(16)25(23,24)21-11-5-2-6-12-21/h9-10,13,15H,1-8,11-12H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZASJDYMGRWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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